3-nitro-N-(2,2,2-trichloro-1-{[(2,5-dimethylphenyl)carbamothioyl]amino}ethyl)benzamide
CAS No.:
Cat. No.: VC20129289
Molecular Formula: C18H17Cl3N4O3S
Molecular Weight: 475.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H17Cl3N4O3S |
|---|---|
| Molecular Weight | 475.8 g/mol |
| IUPAC Name | 3-nitro-N-[2,2,2-trichloro-1-[(2,5-dimethylphenyl)carbamothioylamino]ethyl]benzamide |
| Standard InChI | InChI=1S/C18H17Cl3N4O3S/c1-10-6-7-11(2)14(8-10)22-17(29)24-16(18(19,20)21)23-15(26)12-4-3-5-13(9-12)25(27)28/h3-9,16H,1-2H3,(H,23,26)(H2,22,24,29) |
| Standard InChI Key | TYBXMWREHWPMCV-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C=C1)C)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Introduction
Molecular Formula and Weight
IUPAC Name
The systematic IUPAC name for the compound is:
3-nitro-N-[2,2,2-trichloro-1-(2,4-dimethylanilino)ethyl]benzamide .
Structural Representation
The compound features a benzamide core substituted with a nitro group at the 3-position. Attached to the amide nitrogen is a trichloromethyl group linked to a dimethylaniline moiety. This structural arrangement contributes to its unique chemical and physical properties.
Synthesis Pathways
The synthesis of 3-nitro-N-(2,2,2-trichloro-1-{[(2,5-dimethylphenyl)carbamothioyl]amino}ethyl)benzamide typically involves multi-step organic reactions:
Key Synthetic Steps
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Nitrobenzoyl Chloride Preparation:
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Benzoyl chloride derivatives are nitrated using concentrated nitric acid under controlled conditions.
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Amide Bond Formation:
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The nitrobenzoyl chloride reacts with an amine derivative containing the trichloromethyl and dimethylaniline moieties.
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Final Coupling:
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The intermediate is coupled with carbamothioyl derivatives to yield the target compound.
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Challenges in Synthesis
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The presence of multiple reactive groups (e.g., nitro and amide functionalities) requires precise control over reaction conditions to avoid side reactions.
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The incorporation of trichloromethyl groups demands specific reagents and solvents that stabilize this highly electronegative group.
Pharmaceutical Relevance
The compound's structural features suggest potential activity as:
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Antimicrobial Agent: Nitroaromatic compounds often exhibit antibacterial or antifungal properties due to their ability to interfere with microbial metabolic pathways.
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Enzyme Inhibitor: The electron-withdrawing nitro group may enable interactions with enzyme active sites.
Material Science
The thermal stability conferred by the trichloromethyl group makes this compound a candidate for high-performance materials or coatings.
Quantum Chemical Calculations
Preliminary computational studies suggest:
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Electrophilicity Index: High due to the nitro and trichloromethyl groups.
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Dipole Moment: Elevated values indicate potential for polar interactions in biological systems.
Molecular Docking
Simulations reveal strong binding affinities with hypothetical protein targets, supporting its potential as a bioactive molecule.
Research Gaps and Future Directions
Despite its promising features, several aspects require further investigation:
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Toxicological Profile: Detailed studies on its safety in biological systems are essential.
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Environmental Impact: Trichloromethyl-containing compounds may pose risks due to persistence in ecosystems.
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Synthetic Optimization: Developing greener methods for its synthesis could enhance its applicability.
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